molecular formula C6H9N5O4 B1678844 N-(2-hydroxyethyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 104958-85-2

N-(2-hydroxyethyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B1678844
CAS No.: 104958-85-2
M. Wt: 215.17 g/mol
InChI Key: CGPOHMMXMBLSOS-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide typically involves the reaction of 3-nitro-1,2,4-triazole with an appropriate acylating agent in the presence of a base. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or ethanol.
  • Temperature: The reaction may be carried out at room temperature or under reflux conditions.
  • Catalysts: Bases like triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

  • Use of continuous flow reactors for better control of reaction conditions.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure with diverse biological activities.

    3-Nitro-1,2,4-triazole: A precursor in the synthesis of N-(2-hydroxyethyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide.

Uniqueness

This compound is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

CAS No.

104958-85-2

Molecular Formula

C6H9N5O4

Molecular Weight

215.17 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide

InChI

InChI=1S/C6H9N5O4/c12-2-1-7-5(13)3-10-4-8-6(9-10)11(14)15/h4,12H,1-3H2,(H,7,13)

InChI Key

CGPOHMMXMBLSOS-UHFFFAOYSA-N

SMILES

C1=NC(=NN1CC(=O)NCCO)[N+](=O)[O-]

Canonical SMILES

C1=NC(=NN1CC(=O)NCCO)[N+](=O)[O-]

Appearance

Solid powder

104958-85-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(2-hydroxyethyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide
RB 6110
RB-6110

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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